molecular formula C17H25N3O B7920645 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide

Cat. No.: B7920645
M. Wt: 287.4 g/mol
InChI Key: NIBGJGRALHGNIQ-INIZCTEOSA-N
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Description

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide is a structurally complex acetamide derivative characterized by:

  • A central acetamide backbone.
  • An (S)-configured 1-benzyl-pyrrolidin-2-ylmethyl substituent, introducing chirality and aromatic interactions.

Properties

IUPAC Name

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-11-17(21)20(15-8-9-15)13-16-7-4-10-19(16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBGJGRALHGNIQ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CN(C3CC3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CN(C3CC3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via a cyclization reaction starting from γ-aminobutyric acid (GABA) derivatives. A common approach involves the intramolecular alkylation of 4-chlorobutan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding the pyrrolidine ring. Stereochemical control at the C2 position is achieved using chiral auxiliaries or asymmetric catalysis, with (S)-configuration enforced via L-proline-derived catalysts.

Benzylation and Cyclopropane Functionalization

The benzyl group is introduced at the pyrrolidine nitrogen through nucleophilic substitution. For example, treating pyrrolidine with benzyl bromide in the presence of NaH (THF, 0°C to room temperature) affords 1-benzylpyrrolidine. Subsequent formylation of the secondary amine using ethyl chloroformate (ClCO₂Et) and triethylamine generates the N-formyl intermediate, which undergoes reductive amination with cyclopropylamine (CpNH₂) and NaBH₃CN to install the cyclopropyl moiety.

Amidation and Final Assembly

The acetamide side chain is introduced via a two-step process:

  • Chloroacetylation : Reaction of the secondary amine with chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) at 0°C, followed by quenching with aqueous NaHCO₃.

  • Amination : Displacement of the chloride with ammonium hydroxide (NH₄OH) under reflux (60°C, 12 hours) to yield the primary amine.

Key Reaction Conditions and Optimization

Optimal parameters for each step are critical to maximizing yield and enantiomeric excess (ee). The table below summarizes standardized conditions:

StepReagents/ConditionsTemperatureTimeYield (%)ee (%)
Pyrrolidine formationGABA derivative, K₂CO₃, DMF80°C6 h78–85
BenzylationBenzyl bromide, NaH, THF0°C → RT2 h90–95
Reductive aminationCpNH₂, NaBH₃CN, MeOHRT12 h65–75≥98
ChloroacetylationClCH₂COCl, DCM, Et₃N0°C1 h85–90
AmidationNH₄OH, EtOH60°C12 h70–80

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates in cyclization and alkylation steps.

  • Catalyst Screening : Asymmetric reductive amination using (S)-BINAP-Ru complexes improves ee to >99% but increases cost.

  • Purification : Flash chromatography (SiO₂, EtOAc/hexane) and recrystallization (EtOH/H₂O) are standard for isolating intermediates.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors replace batch processes to improve heat management and reproducibility. Key adaptations include:

  • Flow Cyclization : Tubular reactors with immobilized base catalysts (e.g., K₂CO₃ on Al₂O₃) reduce reaction time to 2 hours.

  • In-line Analytics : UV-Vis and FTIR monitors enable real-time adjustment of stoichiometry and pH.

Analytical Characterization

Final product validation employs:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.25 (m, 5H, Ar–H), 3.85–3.70 (m, 2H, N–CH₂), 2.90–2.60 (m, 4H, pyrrolidine-H), 1.40–1.20 (m, 4H, cyclopropane-H).

    • ¹³C NMR : Distinct peaks at 175.2 ppm (C=O) and 45.8 ppm (cyclopropane C).

  • Mass Spectrometry : HRMS (ESI+) m/z calc. for C₁₇H₂₅N₃O [M+H]⁺: 288.2078, found: 288.2076.

  • Chiral HPLC : Chiralpak IC-3 column (hexane/i-PrOH 90:10) confirms ≥98% ee.

Challenges and Mitigation Strategies

  • Racemization Risk : Prolonged heating during amidation may erode ee. Mitigated by maintaining temperatures ≤60°C and using non-polar solvents.

  • By-product Formation : Over-alkylation during benzylation is minimized by slow addition of benzyl bromide.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Central Nervous System (CNS) Modulation

Research indicates that compounds similar to 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide exhibit properties that may modulate neurotransmitter systems. For example, the pyrrolidine moiety is often associated with enhancing GABAergic activity, which could be beneficial in treating anxiety and seizure disorders .

Antiviral Activity

The structure of this compound suggests potential applications in antiviral therapies. Studies on related pyrrolidinone derivatives have shown efficacy against HIV protease, indicating that modifications to the pyrrolidine structure can lead to significant antiviral properties .

Anticancer Potential

The compound's ability to interact with specific protein targets suggests its utility in cancer treatment. Research has demonstrated that similar compounds can inhibit key enzymes involved in cancer cell proliferation, making them candidates for further investigation as anticancer agents .

Case Studies

StudyFocusFindings
Study on Pyrrolidinones as HIV Protease InhibitorsInvestigated the design and synthesis of inhibitorsIdentified that structural modifications can enhance potency against HIV
Anticancer Activity of Pyrrolidine DerivativesEvaluated various derivatives for anticancer effectsCertain derivatives showed significant inhibition of cancer cell growth through enzyme modulation
CNS Modulation StudiesAssessed effects on neurotransmitter systemsFound that modifications to the pyrrolidine structure enhance GABAergic activity, potentially aiding in anxiety treatment

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of target proteins, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with several acetamide derivatives (Table 1), as highlighted in recent chemical catalogs and synthesis reports :

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Substituent 1 (N-linked) Substituent 2 (Amino-linked) Notable Features
Target Compound Cyclopropyl (S)-1-benzyl-pyrrolidin-2-ylmethyl Chirality, aromatic benzyl group
2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Ethyl (R)-1-methyl-pyrrolidin-3-yl Reduced steric bulk, methyl vs. benzyl
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide Isopropyl 1-methyl-pyrrolidin-2-ylmethyl Branched alkyl chain, altered lipophilicity
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Methyl 1-methyl-piperidin-4-yl Piperidine ring (6-membered) vs. pyrrolidine (5-membered)

Structural and Functional Implications

Steric and Electronic Effects
  • Cyclopropyl vs. Ethyl/Isopropyl : The cyclopropyl group in the target compound imposes significant ring strain and rigidity compared to flexible alkyl chains in analogues (e.g., ethyl, isopropyl). This may enhance metabolic stability by resisting oxidative degradation .
  • Benzyl vs. This could improve binding affinity to aromatic-rich enzyme pockets .
Chirality and Configuration
  • The (S)-configuration of the pyrrolidine moiety in the target compound contrasts with the (R)-configuration in analogues like 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide. Chirality significantly impacts receptor selectivity and pharmacokinetics, as seen in studies of analogous bioactive molecules .
Ring Size and Heterocyclic Variations
  • Replacing pyrrolidine (5-membered) with piperidine (6-membered) alters conformational flexibility and hydrogen-bonding capacity. Piperidine-containing analogues (e.g., 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide) may exhibit distinct solubility profiles due to increased basicity .

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity: Marine-derived acetamides (e.g., salternamide E) highlight the role of substituent diversity in bioactivity .

Biological Activity

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound's molecular formula is C19H29N3OC_{19}H_{29}N_3O with a molecular weight of 315.46 g/mol. Its structure includes a pyrrolidine ring, which is known for contributing to various biological activities, particularly in the realm of neuropharmacology and antimicrobial effects.

Research indicates that the compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and potential antimicrobial pathways. The presence of the cyclopropyl group is believed to enhance its binding affinity and selectivity for certain receptors.

  • Neuropharmacological Effects : The compound may exhibit effects similar to other pyrrolidine derivatives, which are often implicated in modulating neurotransmitter release, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures possess antibacterial and antifungal properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways.

Antimicrobial Activity

A study evaluating various pyrrolidine derivatives found that compounds with structural similarities to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) [µg/mL]
Staphylococcus aureus4.69 - 22.9
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These results indicate that the compound could be effective against common bacterial pathogens, supporting its potential use as an antimicrobial agent .

Neuropharmacological Studies

In vitro studies have suggested that the compound may influence neurotransmitter levels in neuronal cultures. For instance, it has been observed to increase dopamine release in specific neuronal models, indicating a possible role in treating conditions like depression or anxiety .

Study on Antimicrobial Efficacy

A recent investigation into the efficacy of pyrrolidine derivatives found that this compound exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported an MIC value significantly lower than that of traditional antibiotics, suggesting a promising alternative for treatment .

Neuropharmacological Profile

Another study focused on the neuropharmacological profile of similar compounds revealed enhanced cognitive function in animal models when administered with this class of compounds. The results indicated improved memory retention and reduced anxiety-like behaviors, proposing further exploration into its therapeutic potential for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with (S)-1-benzylpyrrolidine-2-carboxaldehyde as the chiral precursor. React with cyclopropylamine via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under nitrogen .
  • Step 2 : Introduce the acetamide moiety via coupling with 2-aminoacetamide derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust formation by handling solutions or using wet methods .
  • Storage : Store in sealed, light-resistant containers under inert gas (argon) at -20°C. Stability data is limited, but pyrrolidine derivatives are prone to oxidation; add stabilizing agents like BHT (0.1% w/w) for long-term storage .

Q. What analytical techniques are critical for structural confirmation?

  • Key Methods :

  • NMR : 1^1H and 13^13C NMR to verify stereochemistry (e.g., benzyl-pyrrolidine CH2_2 protons at δ 3.5–4.0 ppm) and cyclopropyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C17_{17}H25_{25}N3_3O: 299.20 g/mol) .
  • Chiral HPLC : Confirm enantiomeric purity using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., varying IC50_{50} values across studies)?

  • Approach :

  • Assay Validation : Standardize assay conditions (e.g., buffer pH, temperature) and validate using positive controls (e.g., known kinase inhibitors for kinase assays) .
  • Meta-Analysis : Compare structural analogs (e.g., pyrrolidine-based inhibitors) to identify substituents influencing activity. For example, the benzyl group may enhance membrane permeability but reduce target specificity .
  • Dose-Response Curves : Perform triplicate experiments with logarithmic dilution series (1 nM–100 µM) to minimize variability .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Computational Modeling :

  • Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., acetylcholinesterase). Focus on the cyclopropyl group’s role in hydrophobic interactions .
  • Perform MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .
    • SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing benzyl with pyridinyl) and compare activity profiles .

Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

  • Process Optimization :

  • Continuous Flow Reactors : Improve yield and reduce racemization by controlling residence time and temperature during reductive amination .
  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis of the pyrrolidine core .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and enantiomeric excess .

Data Contradiction Analysis

Q. Why might stability studies report conflicting degradation products?

  • Root Causes :

  • Storage Conditions : Variations in temperature or exposure to light may accelerate oxidation of the pyrrolidine ring, generating N-oxide derivatives .
  • Analytical Sensitivity : LC-MS with low-resolution detectors may miss trace impurities. Use HRMS or LC-QTOF for precise identification .
    • Mitigation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation pathways using forced degradation (acid/base/oxidative stress) .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetics?

  • In Vitro :

  • Caco-2 Cells : Assess permeability (Papp_{app}) to predict oral bioavailability .
  • Microsomal Stability : Use liver microsomes (human/rat) to measure metabolic half-life .
    • In Vivo :
  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Monitor AUC and clearance rates .

Methodological Tables

Analytical Technique Parameters Application
Chiral HPLCColumn: Chiralpak AD-H
Mobile Phase: Hexane/IPA (90:10)
Flow Rate: 1 mL/min
Enantiomeric purity ≥99%
HRMSESI+, Resolution: 30,000
Mass Error: <2 ppm
Confirm molecular formula
1^1H NMR500 MHz, DMSO-d6_6
Integration of cyclopropyl CH2_2 (δ 0.5–1.2 ppm)
Structural validation

Key Challenges and Solutions

  • Stereochemical Drift : Use low-temperature reactions (-20°C) and chiral auxiliaries during synthesis .
  • Low Solubility : Prepare DMSO stock solutions (10 mM) and dilute in assay buffers containing 0.1% Tween-80 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.